(Z)-methyl 3-(2-methoxyethyl)-2-(pivaloylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-methyl 3-(2-methoxyethyl)-2-(pivaloylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a benzo[d]thiazole core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 3-(2-methoxyethyl)-2-(pivaloylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Pivaloylimino Group: The pivaloylimino group can be introduced via a condensation reaction with pivaloyl chloride and an appropriate amine.
Esterification: The carboxylic acid group is esterified with methanol in the presence of an acid catalyst to form the methyl ester.
Addition of the 2-Methoxyethyl Group: This step involves the alkylation of the benzo[d]thiazole core with 2-methoxyethyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydride) are common.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Drug Development: Due to its structural features, it can be explored for potential pharmacological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
Diagnostic Agents: The compound can be modified to develop diagnostic agents for imaging techniques like MRI or PET scans.
Industry
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (Z)-methyl 3-(2-methoxyethyl)-2-(pivaloylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The benzo[d]thiazole core is known to interact with various biological targets, potentially disrupting cellular processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzo[d]thiazole core.
Imines: Compounds such as Schiff bases, which contain the imino group, are structurally similar.
Uniqueness
Structural Complexity: The combination of the benzo[d]thiazole core with the pivaloylimino and methoxyethyl groups makes this compound unique.
This detailed overview provides a comprehensive understanding of (Z)-methyl 3-(2-methoxyethyl)-2-(pivaloylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
(Z)-methyl 3-(2-methoxyethyl)-2-(pivaloylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a compound belonging to the thiazole family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a thiazole ring, a pivaloylimino group, and a methoxyethyl substituent. Its molecular formula is C15H19N2O4S, and it has a molecular weight of approximately 335.39 g/mol. The presence of these functional groups is crucial for its biological activity.
Antitumor Activity
Thiazole derivatives are known for their antitumor properties . Studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiazole derivatives have been reported to induce apoptosis in cancer cells through the modulation of signaling pathways such as the Bcl-2 family proteins and caspase activation .
Table 1: Antitumor Activity of Thiazole Derivatives
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | Jurkat (T-cell leukemia) | 1.98 ± 1.22 | Bcl-2 inhibition |
Compound B | HT-29 (colon cancer) | <10 | Apoptosis induction |
(Z)-methyl 3-(2-methoxyethyl)... | TBD | TBD | TBD |
Anticonvulsant Activity
Recent research has also highlighted the anticonvulsant potential of thiazole derivatives. Compounds similar to (Z)-methyl 3-(2-methoxyethyl)-2-(pivaloylimino) have shown efficacy in reducing seizure activity in animal models, suggesting that modifications in the thiazole structure can enhance anticonvulsant properties .
Table 2: Anticonvulsant Activity Studies
Compound | Model Used | ED50 (mg/kg) | Observed Effects |
---|---|---|---|
Compound C | PTZ-induced seizures | 5.0 | 100% protection |
(Z)-methyl 3-(2-methoxyethyl)... | TBD | TBD | TBD |
The biological activity of (Z)-methyl 3-(2-methoxyethyl)-2-(pivaloylimino) is believed to involve several mechanisms:
- Inhibition of Cell Proliferation : The compound may interfere with the cell cycle, leading to reduced proliferation rates in cancer cells.
- Induction of Apoptosis : By activating apoptotic pathways, this compound can promote programmed cell death in tumor cells.
- Modulation of Neurotransmitter Systems : Its anticonvulsant effects may arise from interactions with neurotransmitter receptors, particularly GABAergic systems.
Case Studies
- Study on Antitumor Efficacy : A study evaluated the cytotoxic effects of various thiazole derivatives on human cancer cell lines. Results indicated that compounds with structural similarities to (Z)-methyl 3-(2-methoxyethyl)... exhibited significant growth inhibition compared to control groups .
- Anticonvulsant Screening : In a preclinical trial assessing the anticonvulsant properties of thiazoles, several derivatives were tested for their ability to prevent seizures induced by pentylenetetrazol (PTZ). The results suggested that specific structural modifications enhanced efficacy against seizures .
Properties
IUPAC Name |
methyl 2-(2,2-dimethylpropanoylimino)-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c1-17(2,3)15(21)18-16-19(8-9-22-4)12-7-6-11(14(20)23-5)10-13(12)24-16/h6-7,10H,8-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGKJDNVGKKRPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N=C1N(C2=C(S1)C=C(C=C2)C(=O)OC)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.